molecular formula C20H21N3O5S B254080 N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

货号 B254080
分子量: 415.5 g/mol
InChI 键: JPDWJFYVKLGZAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. It is a potential drug candidate for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood glucose levels resulting from insulin resistance and impaired insulin secretion.

作用机制

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its pharmacological effects by binding to and activating GPR40, a receptor expressed in pancreatic beta cells and other tissues involved in glucose metabolism. Activation of GPR40 leads to the release of intracellular calcium ions and subsequent insulin secretion, as well as the inhibition of glucagon secretion and hepatic glucose production.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to improve glucose tolerance and glycemic control in animal models of type 2 diabetes, as well as in human clinical trials. It also has beneficial effects on lipid metabolism, reducing triglyceride and free fatty acid levels in the blood. Additionally, N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have minimal effects on body weight and blood pressure, making it a potentially safer alternative to other diabetes medications.

实验室实验的优点和局限性

One advantage of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its high selectivity for GPR40, which reduces the risk of off-target effects and potential toxicity. However, its mechanism of action may differ from that of other diabetes drugs, which could limit its use in combination therapies. Additionally, the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide are still being evaluated, and further studies are needed to fully understand its potential benefits and limitations.

未来方向

Future research on N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could focus on its potential use in combination therapies with other diabetes medications, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, studies on the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could help to establish its role as a potential treatment option for type 2 diabetes.

合成方法

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a multistep process involving the condensation of 3-acetylaniline with 4-bromo-2,2-dimethylthiazolidine, followed by a series of reactions involving various reagents and solvents. The final product is obtained as a white powder with a purity of over 99%.

科学研究应用

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on type 2 diabetes. It has been shown to effectively lower blood glucose levels by enhancing glucose-stimulated insulin secretion in pancreatic beta cells, while also improving insulin sensitivity and reducing hepatic glucose production.

属性

产品名称

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

分子式

C20H21N3O5S

分子量

415.5 g/mol

IUPAC 名称

N-(3-acetamidophenyl)-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C20H21N3O5S/c1-13(24)21-15-5-4-6-16(11-15)22-18(25)14-7-9-17(10-8-14)23-19(26)20(2,3)12-29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25)

InChI 键

JPDWJFYVKLGZAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

规范 SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。